Cdk9-IN-28
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Overview
Description
Cdk9-IN-28 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, where CDK9 activity is often dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-28 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.
Automation and Scaling Up: Automated systems are used to scale up the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Cdk9-IN-28 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation: Researchers use this compound to investigate the mechanisms of transcriptional elongation and the role of CDK9 in gene expression.
Drug Development: The compound serves as a lead molecule for developing new CDK9 inhibitors with improved efficacy and selectivity.
Mechanism of Action
Cdk9-IN-28 exerts its effects by inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to a halt in transcriptional elongation. As a result, the expression of genes essential for cell cycle progression and survival is downregulated. The primary molecular targets of this compound include CDK9 and its associated cyclins .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A broad-spectrum CDK inhibitor that also targets CDK9 but lacks selectivity.
Dinaciclib: Another CDK inhibitor with activity against multiple CDKs, including CDK9.
AZD4573: A highly selective CDK9 inhibitor with a similar mechanism of action.
Uniqueness of Cdk9-IN-28
This compound is unique due to its high selectivity for CDK9, which reduces off-target effects and enhances its therapeutic potential. Unlike broad-spectrum inhibitors, this compound specifically targets CDK9, making it a valuable tool for studying the specific role of CDK9 in various biological processes .
Properties
Molecular Formula |
C32H40N4O6S2 |
---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[5-(7-hydroxy-4-methyl-2-oxochromen-5-yl)oxypentyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H40N4O6S2/c1-20-14-27(38)41-24-16-22(37)15-23(29(20)24)40-13-7-5-6-10-36-11-8-21(9-12-36)30(39)35-31-34-18-28(44-31)43-19-26-33-17-25(42-26)32(2,3)4/h14-18,21,37H,5-13,19H2,1-4H3,(H,34,35,39) |
InChI Key |
RWPZOWQNLQTXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)O)OCCCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C |
Origin of Product |
United States |
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